molecular formula C18H18N2O2S B2889473 N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 896676-47-4

N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2889473
CAS No.: 896676-47-4
M. Wt: 326.41
InChI Key: QRPJWIHXITZBTD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core indole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

  • N-(4-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

  • N-(3-methoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide

Uniqueness: N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide stands out due to its specific substitution pattern on the phenyl ring and the indole moiety. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20-11-17(15-8-3-4-9-16(15)20)23-12-18(21)19-13-6-5-7-14(10-13)22-2/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJWIHXITZBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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